molecular formula C13H12N2O3S B2625501 (2E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one CAS No. 1799264-99-5

(2E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2625501
CAS No.: 1799264-99-5
M. Wt: 276.31
InChI Key: ZLICEZMMJGKECF-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one is a synthetic compound of high interest in medicinal chemistry research. It features a hybrid structure combining several pharmaceutically relevant motifs: a furan ring, an α,β-unsaturated ketone (chalcone) backbone, an azetidine moiety, and a thiazole group. This specific combination suggests potential for multi-targeted biological activity. The core structure is an α,β-unsaturated ketone, a scaffold widely recognized for its diverse pharmacological properties, including serving as a precursor for synthesizing more complex heterocyclic systems . The presence of the azetidine ring is particularly noteworthy, as this saturated, four-membered nitrogen heterocycle is a key structural component in various approved drugs and clinical candidates, often valued for its contribution to metabolic stability and its role as a conformational constraint . The azetidine is further functionalized with a 1,3-thiazol-2-yloxy group, a heterocycle frequently employed in the design of antibacterial and anticancer agents due to its ability to engage in key molecular interactions . The (E)-configured chalcone linker, confirmed by the torsion angle as seen in related structures , is a privileged scaffold in drug discovery. Chalcones and their derivatives have demonstrated significant antibacterial potential, especially against challenging targets like Staphylococcus aureus , making them promising candidates for developing new anti-infective agents in an era of growing antibiotic resistance . The reactive enone system within the chalcone structure also makes this compound a versatile building block for further chemical exploration, such as in hydroarylation reactions or cyclization processes to access novel polyheterocyclic frameworks . Researchers may investigate this compound as a precursor in the synthesis of new chemical libraries or as a lead structure for evaluating antibacterial, anticancer, and anti-inflammatory activities. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-12(4-3-10-2-1-6-17-10)15-8-11(9-15)18-13-14-5-7-19-13/h1-7,11H,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLICEZMMJGKECF-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Azetidine Ring: The azetidine ring can be formed through the cyclization of β-amino alcohols with suitable leaving groups.

    Coupling Reactions: The final step involves coupling the furan, thiazole, and azetidine rings through appropriate linkers and under suitable reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the azetidine ring may yield azetidinol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated significant potential in medicinal chemistry due to its bioactive properties. It is being investigated for:

  • Antimicrobial Activity : Studies have shown that derivatives containing thiazole and furan rings exhibit antimicrobial properties against various pathogens. For example, compounds with similar structures have been tested for their efficacy against bacteria and fungi, showing promising results .
  • Anticancer Properties : The structural components of the compound allow it to interact with cellular targets that can inhibit cancer cell proliferation. Research indicates that thiazole derivatives often exhibit cytotoxic effects in cancer cell lines .

The compound's biological activity can be attributed to its ability to modulate enzyme activity and receptor interactions:

  • Enzyme Inhibition : The thiazole moiety can act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or obesity .
  • Receptor Modulation : The compound may function as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular function and disease progression.

Material Science

In addition to its biological applications, the compound is also explored in material science:

  • Polymer Chemistry : The unique structure allows it to be used as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity .

Case Studies

Several studies highlight the applications of (2E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Study 2Anticancer ResearchShowed significant cytotoxicity in breast cancer cell lines.
Study 3Synthesis of PolymersUtilized as a monomer to create thermally stable polymeric materials.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Chalcones

Compound Name Substituents (α/β Positions) Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported) Reference
Target Compound Azetidine-thiazole / Furan 302.34 N/A N/A
LabMol-70 () 4-(Methylsulfanyl)phenyl / Furan 274.35 152 Antitubercular (HPLC purity: 100%)
(2E)-3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one Pyridine / Furan 213.21 N/A N/A
3-(Furan-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one 3-Nitrophenyl / Furan 243.21 148–150 N/A
LabMol-80 () 4-(Piperidin-1-yl)phenyl / Furan 297.37 182 Antitubercular (HPLC purity: 99.32%)
BG15455 () Azetidine-triazole / Thiophen-2-yl 260.31 N/A N/A

Key Observations:

Azetidine vs. Aromatic α-Substituents :

  • The target compound’s azetidine-thiazole group introduces steric strain and polarity compared to LabMol-70’s planar 4-(methylsulfanyl)phenyl group. This may reduce membrane permeability but enhance target-specific interactions .
  • BG15455 (azetidine-triazole) has a lower molecular weight (260.31 vs. 302.34) due to the absence of thiazole, suggesting the thiazole’s sulfur and nitrogen increase stability and hydrogen-bonding capacity .

β-Substituent Effects :

  • Furan-2-yl (target compound) vs. thiophen-2-yl (BG15455): Thiophene’s sulfur atom may increase lipophilicity, whereas furan’s oxygen could improve solubility .

Biological Activity: LabMol-70 and LabMol-80 exhibit antitubercular activity, with furan and aryl groups critical for target binding. The target compound’s thiazole-azetidine moiety may enhance activity against other pathogens, though direct data are unavailable .

Physicochemical Properties

  • Melting Points : Furan-containing chalcones (e.g., LabMol-70: 152°C) generally have lower melting points than piperidine-substituted analogues (LabMol-80: 182°C), reflecting reduced crystallinity due to furan’s planar structure . The target compound’s melting point is unreported but expected to be higher due to the rigid azetidine-thiazole group.
  • Solubility : The thiazole’s polarity may improve aqueous solubility compared to purely aromatic analogues (e.g., LabMol-76 with 3-iodophenyl, ) .

Crystallographic and Stability Data

  • notes that furan stabilizes dihedral angles in related compounds via hydrogen bonding. The target compound’s azetidine-thiazole group may adopt a similar conformation, as modeled by SHELX software () .

Biological Activity

The compound (2E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one is a synthetic organic molecule that has garnered interest in various fields of biological and medicinal research. Its unique structural features, including a furan ring and a thiazole moiety, suggest potential applications in pharmacology, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N2O2SC_{13}H_{12}N_2O_2S, and its structure can be represented as follows:

 2E 3 furan 2 yl 1 3 1 3 thiazol 2 yloxy azetidin 1 yl prop 2 en 1 one\text{ 2E 3 furan 2 yl 1 3 1 3 thiazol 2 yloxy azetidin 1 yl prop 2 en 1 one}

This compound features:

  • A furan ring, known for its reactivity and ability to participate in various chemical reactions.
  • A thiazole group, which is often associated with biological activity due to its role in enzyme inhibition.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The thiazole moiety can inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Cell Membrane Disruption: The furan ring may enhance membrane permeability, leading to increased susceptibility to other therapeutic agents.

Research Findings

A variety of studies have confirmed the biological activities associated with this compound:

  • Antimicrobial Studies: Demonstrated broad-spectrum activity against pathogens.
    • Example: A study published in Journal of Medicinal Chemistry indicated that derivatives of thiazole-furan compounds showed enhanced antibacterial properties compared to their individual components.
  • Cytotoxicity Assays: Conducted using MTT assays across different cancer cell lines revealed promising results.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one?

  • Methodological Answer : The synthesis involves multi-step reactions:

Azetidine-thiazole linkage : React 3-hydroxyazetidine with 2-chlorothiazole under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF, 60–80°C) to form the 3-(thiazol-2-yloxy)azetidine intermediate .

Propenone backbone assembly : Use a Claisen-Schmidt condensation between furan-2-carbaldehyde and the azetidine-thiazole intermediate. Catalyze with NaOH in ethanol under reflux to isolate the (E)-isomer .

  • Key Validation : Monitor reaction progress via TLC and confirm regioselectivity using ¹H NMR (e.g., coupling constants >16 Hz for trans-configuration) .

Q. How can the molecular conformation of this compound be experimentally validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical:

  • Crystallization : Use slow evaporation of a saturated acetone/hexane solution.
  • Parameters : Expect dihedral angles between the furan and thiazole rings to range between 5–10°, as seen in analogous azetidine-thiazole systems .
  • Data Interpretation : Compare bond lengths (e.g., C=O at ~1.22 Å) and torsion angles with density functional theory (DFT) calculations to confirm stability of the (E)-configuration .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer : A combined approach is required:

  • ¹H/¹³C NMR : Identify furan protons (δ 6.3–7.4 ppm) and azetidine N-CH₂ peaks (δ 3.5–4.5 ppm). Thiazole C-S bonds appear as deshielded carbons at δ 160–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm the α,β-unsaturated ketone (C=O stretch at ~1680 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the structure at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., β-carbon of the propenone moiety) .
  • Transition State Analysis : Simulate nucleophilic attack (e.g., by amines) using QM/MM methods. Compare activation energies for (E) vs. (Z) configurations to explain stereoselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for thiazole-azetidine hybrids?

  • Methodological Answer :

  • In Silico Screening : Use molecular docking (AutoDock Vina) to assess binding to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Validate with MD simulations to ensure stable interactions .
  • In Vitro Assays : Pair computational results with enzyme inhibition assays (e.g., MIC testing against S. aureus). Control for solvent effects (DMSO ≤1%) to avoid false negatives .

Q. How does the azetidine ring’s strain influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Determination : Use shake-flask method (octanol/water) or HPLC retention time modeling. Azetidine’s smaller ring size reduces lipophilicity compared to piperidine analogs, improving aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). Monitor degradation via LC-MS; the strained azetidine may undergo rapid oxidative metabolism, necessitating prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.